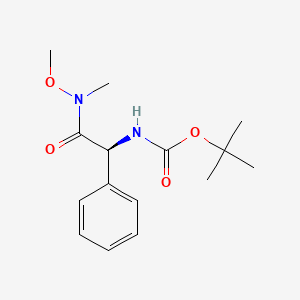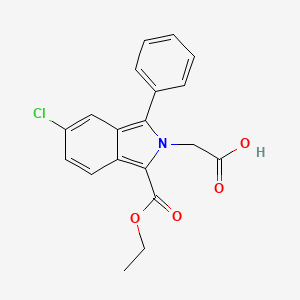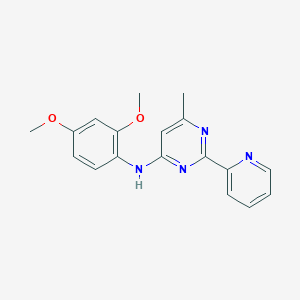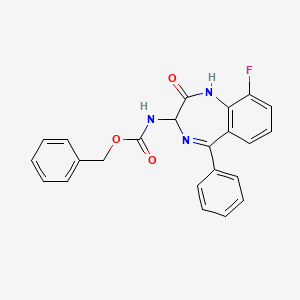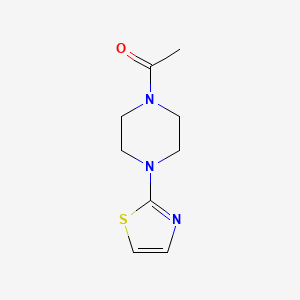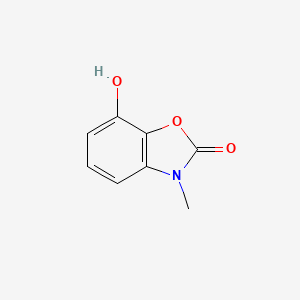
7-hydroxy-3-methyl-2(3H)-benzoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-methyl-2(3H)-benzoxazolone is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-methyl-2(3H)-benzoxazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 3-methylsalicylic acid with urea under acidic or basic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism by which 7-hydroxy-3-methyl-2(3H)-benzoxazolone exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound, known for its biological activity.
2-Methylbenzoxazole: A similar compound with a methyl group at a different position.
7-Hydroxybenzoxazole: A compound with a hydroxyl group at the 7-position but lacking the methyl group.
Uniqueness
7-hydroxy-3-methyl-2(3H)-benzoxazolone is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other benzoxazole derivatives.
Propiedades
Número CAS |
91660-78-5 |
|---|---|
Fórmula molecular |
C8H7NO3 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
7-hydroxy-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H7NO3/c1-9-5-3-2-4-6(10)7(5)12-8(9)11/h2-4,10H,1H3 |
Clave InChI |
FIROFAPALQHSHD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=CC=C2)O)OC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Aminophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8674793.png)
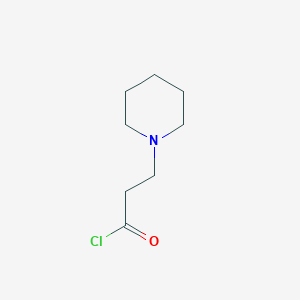

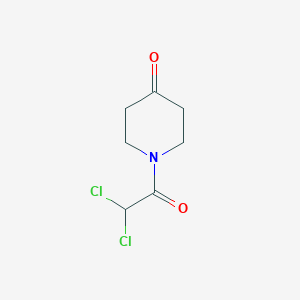
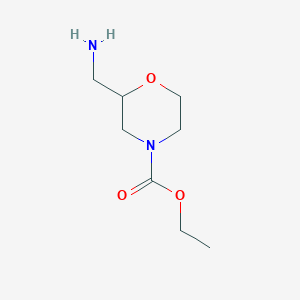
![4-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate](/img/structure/B8674821.png)
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-](/img/structure/B8674840.png)
![[[(2-Thiazolyl)amino]methylene]-1,1-bisphosphonate](/img/structure/B8674848.png)
![1-(Bromomethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B8674849.png)
